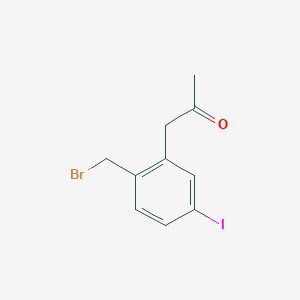

1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one

Description

1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one is a halogenated aromatic ketone featuring a bromomethyl group at the ortho position and an iodine substituent at the para position relative to the propan-2-one moiety. This compound’s unique structure combines the steric bulk of bromine and iodine with the electron-withdrawing nature of the ketone group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C10H10BrIO |

|---|---|

Molecular Weight |

352.99 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-5-iodophenyl]propan-2-one |

InChI |

InChI=1S/C10H10BrIO/c1-7(13)4-9-5-10(12)3-2-8(9)6-11/h2-3,5H,4,6H2,1H3 |

InChI Key |

DIYIBZVNXXBPCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)I)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium bromide in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different ketones or alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include halogen bonding and other non-covalent interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

- Halogenation: The bromomethyl and iodine groups in the target compound introduce significant steric bulk and polarizability compared to lighter halogens (e.g., fluorine in ).

- Electronic Effects : The electron-withdrawing ketone group is common across analogs, but substituents like -CF₃ () or benzodioxole () alter electronic environments differently.

Physical and Chemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Melting Points : Halogenated derivatives (e.g., bromo/fluoro in ) typically exhibit higher melting points due to increased molecular weight and intermolecular forces.

- Solubility : The iodine substituent may reduce solubility in polar solvents compared to -CF₃ () or hydroxy groups ().

- Spectroscopic Data :

Biological Activity

1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one is an organohalogen compound characterized by the presence of bromine and iodine atoms. Its unique structure allows it to interact with various biological targets, making it a candidate for pharmacological applications. This article delves into the biological activity of this compound, exploring its potential therapeutic effects, synthesis, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrI, with a molecular weight of approximately 319.01 g/mol. The compound features a bromomethyl group and a 5-iodophenyl moiety, contributing to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol groups in proteins, which may lead to enzyme inhibition or modulation of biochemical pathways. The presence of halogenated functional groups enhances its interaction with enzymes and receptors, suggesting potential applications in drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : The compound has been investigated for its anticancer properties, with findings indicating it could inhibit cancer cell proliferation through interactions with specific molecular targets.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Inhibition Studies : A study demonstrated that the compound could inhibit specific enzymes involved in cancer metabolism, highlighting its potential as an anticancer agent .

- Comparative Analysis : Research comparing this compound with structurally similar halogenated compounds revealed that the unique arrangement of bromine and iodine allows for diverse reactivity patterns, enhancing its biological relevance.

- Cellular Assays : In vitro assays showed that treatment with this compound resulted in significant reductions in cell viability in several cancer cell lines, suggesting its utility in cancer therapy .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Bromomethyl Group : Utilizing bromine sources to introduce the bromomethyl functionality.

- Iodination : Employing iodinating agents to attach the iodine atom at the appropriate position on the phenyl ring.

- Purification : The final product is purified using chromatography techniques to ensure high yield and purity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrI |

| Molecular Weight | 319.01 g/mol |

| Antimicrobial Activity | Yes (preliminary findings) |

| Anticancer Activity | Yes (in vitro studies) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.